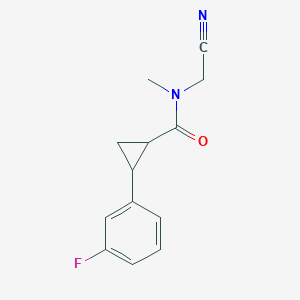
N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of cyclopropane carboxamides. CPP-115 has been studied for its potential use in treating various neurological disorders such as epilepsy, addiction, and anxiety.
Wirkmechanismus
N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide works by inhibiting GABA-AT, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to reduce the activity of neurons in the brain. By increasing the levels of GABA in the brain, N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide can help to reduce the occurrence of seizures and other neurological disorders.
Biochemical and Physiological Effects
Studies have shown that N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide can increase the levels of GABA in the brain, which can have a calming effect and reduce the occurrence of seizures. In addition, N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide has been shown to have anxiolytic effects, which can help to reduce anxiety and stress. However, further studies are needed to fully understand the biochemical and physiological effects of N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide in lab experiments is its potency as a GABA-AT inhibitor. N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide has been shown to be a highly effective inhibitor of GABA-AT, which makes it a useful tool for studying the role of GABA in the brain. However, one of the limitations of using N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide in lab experiments is its potential for toxicity. Studies have shown that high doses of N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide can cause liver damage and other adverse effects.
Zukünftige Richtungen
There are several future directions for the study of N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide. One area of research is the potential use of N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide in treating addiction. Studies have shown that N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide can reduce drug-seeking behavior in animals, which suggests that it may be useful in treating addiction in humans. Another area of research is the development of new and more potent GABA-AT inhibitors. By developing more effective inhibitors, researchers may be able to develop new treatments for neurological disorders such as epilepsy and anxiety.
Conclusion
N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide is a synthetic compound that has been extensively studied for its potential use in treating various neurological disorders. It works by inhibiting GABA-AT, which can increase the levels of GABA in the brain and reduce the occurrence of seizures and other neurological disorders. While N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide has shown promise in lab experiments, further studies are needed to fully understand its biochemical and physiological effects. Additionally, the potential for toxicity at high doses highlights the need for caution in future research.
Synthesemethoden
N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide is synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the reaction of 3-fluorobenzaldehyde with N-methylcyclopropanecarboxamide in the presence of a base to form an intermediate. This intermediate is then reacted with cyanomethyl lithium to form the final product, N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide has been extensively studied for its potential use in treating various neurological disorders. Studies have shown that N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide increases the levels of GABA in the brain, which can have a calming effect and reduce the occurrence of seizures.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c1-16(6-5-15)13(17)12-8-11(12)9-3-2-4-10(14)7-9/h2-4,7,11-12H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPICMWHSMGEDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1CC1C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-((3-acetylphenyl)amino)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)acrylonitrile](/img/structure/B2913535.png)

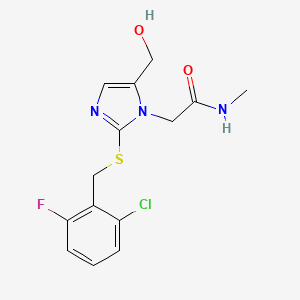

![[(E)-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]amino]thiourea](/img/structure/B2913542.png)

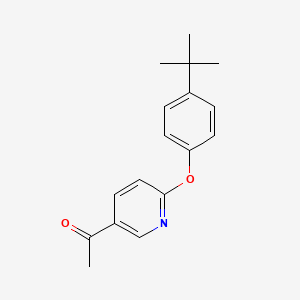
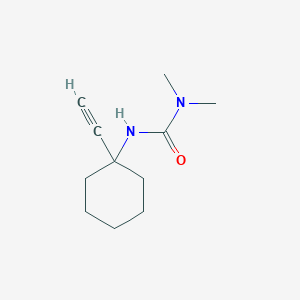
![3-benzyl-2-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2913549.png)
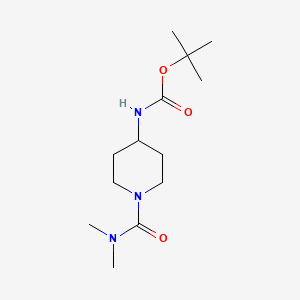
![3-[2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2913553.png)
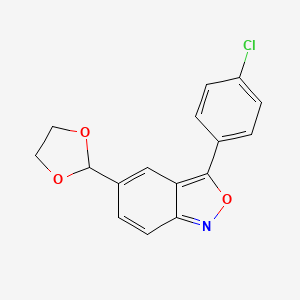
![4-{4-[(Pyrrolidin-1-yl)methyl]phenyl}piperidine dihydrochloride](/img/structure/B2913555.png)
![3-Phenyl-5-[(phenylsulfonyl)methyl]isoxazole](/img/structure/B2913558.png)